

# Spectroscopic Profile of 2-Chlorophenyl Isocyanate: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chlorophenyl isocyanate

Cat. No.: B146387

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2-chlorophenyl isocyanate** (CAS No. 3320-83-0), a crucial reagent in synthetic organic chemistry and drug discovery. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and a visual representation of the analytical workflow.

## Spectroscopic Data Summary

The following tables present a concise summary of the available spectroscopic data for **2-chlorophenyl isocyanate**, facilitating easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Assignment
7.354	Multiplet	Aromatic CH
7.169	Multiplet	Aromatic CH
7.09	Multiplet	Aromatic CH
7.06	Multiplet	Aromatic CH

Solvent:  $\text{CDCl}_3$ , Instrument Frequency: 399.65 MHz[1]

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
136.0	Aromatic C-Cl
131.2	Aromatic CH
130.3	Aromatic C-NCO
129.8	Aromatic CH
127.5	Aromatic CH
125.6	Aromatic CH
125.2	-N=C=O

Solvent:  $\text{CDCl}_3$ , Instrument Frequency: 22.5 MHz. Data obtained from Spectral Database for Organic Compounds (SDBS).

#### Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2260	Very Strong	-N=C=O Asymmetric Stretch
1580, 1480, 1440	Medium-Strong	Aromatic C=C Stretching
750	Strong	C-Cl Stretching
~3050	Weak-Medium	Aromatic C-H Stretching

Data is a combination of the characteristic isocyanate peak and typical absorptions for a substituted aromatic compound.

#### Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
153/155	100 / 33	[M] <sup>+</sup> (Molecular Ion)
125/127	~30 / 10	[M - CO] <sup>+</sup>
118	~20	[M - Cl] <sup>+</sup>
90	~40	[C <sub>6</sub> H <sub>4</sub> N] <sup>+</sup>

Fragmentation pattern is predicted based on the analysis of isomeric compounds and common fragmentation pathways for aryl isocyanates.

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized for the analysis of liquid organic compounds like **2-chlorophenyl isocyanate** and may be adapted based on the specific instrumentation available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Approximately 5-10 mg of **2-chlorophenyl isocyanate** is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

### <sup>1</sup>H and <sup>13</sup>C NMR Data Acquisition:

- The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- For <sup>1</sup>H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

- For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required due to the low natural abundance of the  $^{13}\text{C}$  isotope. A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensity, especially for quaternary carbons.

## Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of neat **2-chlorophenyl isocyanate** is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- The plates are gently pressed together to form a thin liquid film.

Data Acquisition (FT-IR):

- A background spectrum of the empty salt plates is recorded.
- The sample is placed in the instrument's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction by the instrument's software.

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

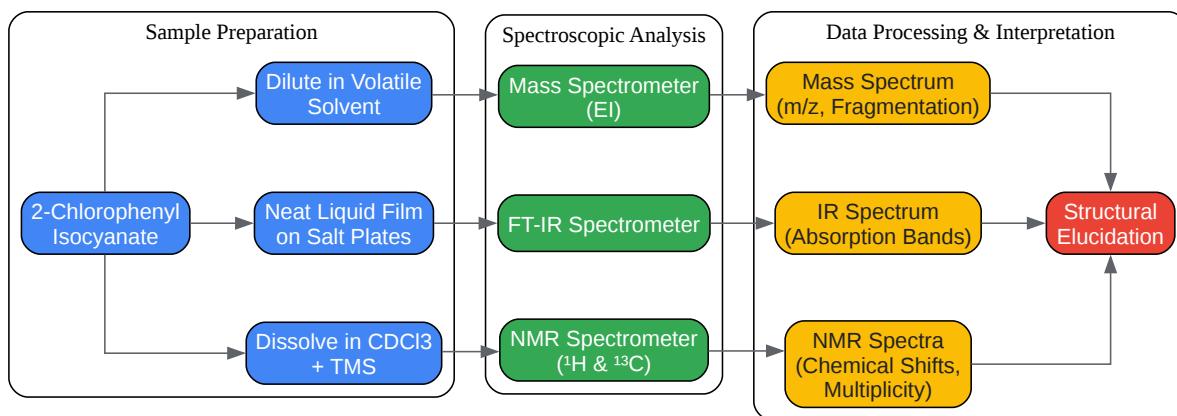
- A dilute solution of **2-chlorophenyl isocyanate** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Electron Ionization (EI) is a common method for generating ions, typically using an electron beam of 70 eV.

## Data Acquisition:

- The mass analyzer (e.g., a quadrupole) is scanned over a specific mass-to-charge (m/z) range (e.g., 40-300 amu).
- The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

## Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as **2-chlorophenyl isocyanate**.



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A generalized workflow for the spectroscopic analysis of an organic compound.

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## References

- 1. 2-Chlorophenyl isocyanate(3320-83-0)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
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